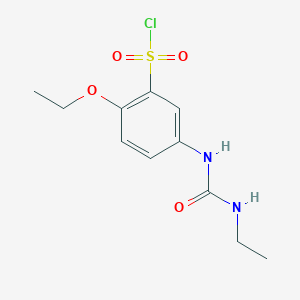
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.76 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of 2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethoxy-5-(ethylcarbamoylamino)benzenesulfonyl chloride with appropriate reagents under controlled conditions. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can hydrolyze in the presence of water, forming corresponding sulfonic acids.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in various biochemical and pharmaceutical applications .
相似化合物的比较
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but different applications.
Methanesulfonyl Chloride: Another sulfonyl chloride with distinct properties and uses.
Tosyl Chloride: Widely used in organic synthesis for its ability to form stable sulfonate esters.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications compared to other sulfonyl chlorides.
生物活性
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group, which is known for its reactivity in forming various derivatives. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific biological targets. The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can lead to various pharmacological effects.
Antiviral Activity
Recent studies have investigated the antiviral properties of related sulfonamide compounds, particularly against HIV. For instance, compounds with similar structures have shown promising results in inhibiting HIV-1 through mechanisms that involve disrupting viral assembly and enhancing metabolic stability in human plasma .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The following table summarizes findings related to the potency of various derivatives compared to this compound:
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of carbonic anhydrase |
| Related Sulfonamide A | 90 | HIV-1 CA assembly disruption |
| Related Sulfonamide B | 8.74 | Enhanced metabolic stability |
| Related Sulfonamide C | >37.98 | Loss of activity due to structural changes |
*EC50 refers to the concentration required to achieve 50% inhibition of the target activity.
Case Studies
Several studies have highlighted the potential applications of sulfonamide derivatives, including this compound:
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of related compounds against HIV, it was found that modifications in the substituent positions significantly influenced activity. For example, a shift from para to meta substitution led to improved antiviral potency, indicating that structural modifications can enhance therapeutic efficacy .
Case Study 2: Cancer Treatment
Research has also explored the use of similar sulfonamide compounds in cancer therapy. These compounds can modulate immune responses by reactivating the immune system within tumors, showcasing their potential as adjunct therapies in oncological settings .
属性
IUPAC Name |
2-ethoxy-5-(ethylcarbamoylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-13-11(15)14-8-5-6-9(18-4-2)10(7-8)19(12,16)17/h5-7H,3-4H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMACTXMUPWOQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














